molecular formula C15H16N4O5S B11490801 N-(1,3-benzodioxol-5-yl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

Cat. No.: B11490801
M. Wt: 364.4 g/mol
InChI Key: DZXMCSCMQRHRGK-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE: is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with an appropriate acid chloride.

    Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Final Coupling Reaction: The final step involves coupling the benzodioxole and thiadiazole intermediates with morpholine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more reduced form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it could have activity against certain diseases, and it may be used as a lead compound for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzodioxole ring could participate in π-π interactions, while the morpholine and thiadiazole rings could form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(PYRROLIDIN-1-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(PIPERIDIN-1-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE

Uniqueness

The unique combination of the benzodioxole, morpholine, and thiadiazole rings in N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE sets it apart from similar compounds. This combination of rings can result in unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16N4O5S

Molecular Weight

364.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

InChI

InChI=1S/C15H16N4O5S/c20-13(16-10-1-2-11-12(7-10)24-9-23-11)8-22-15-14(17-25-18-15)19-3-5-21-6-4-19/h1-2,7H,3-6,8-9H2,(H,16,20)

InChI Key

DZXMCSCMQRHRGK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NSN=C2OCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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